molecular formula C19H32N2O4S B2586165 4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953143-32-3

4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2586165
CAS No.: 953143-32-3
M. Wt: 384.54
InChI Key: GNXHMBIDAMTMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. This compound features a piperidine core, a common pharmacophore in medicinal chemistry, substituted with a 2-methoxyethyl group and a methylene-linked benzenesulfonamide bearing an isobutoxy substituent. The structural framework of this molecule suggests potential for diverse biochemical interactions, similar to other piperidine-containing sulfonamides investigated in preclinical research . Preliminary research on compounds with related structures has indicated potential value in investigating cellular processes such as enzyme inhibition and signal transduction pathways . For instance, certain benzenesulfonamide analogs have been reported to interact with key regulatory proteins like the KEAP1-NRF2 complex, which plays a critical role in cellular oxidative stress response, and may influence pathways such as ferroptosis in tumor cells . The presence of the piperidine moiety, often found in molecules designed for central nervous system (CNS) targets, alongside the sulfonamide group, a known ligand for various enzymes, makes this compound a candidate for further pharmacological and mechanistic studies in a research setting . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4S/c1-16(2)15-25-18-4-6-19(7-5-18)26(22,23)20-14-17-8-10-21(11-9-17)12-13-24-3/h4-7,16-17,20H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXHMBIDAMTMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of boronic esters as protective groups during the acylation, silylation, and alkylation processes . The reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and enhance its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways within the body. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound’s uniqueness lies in its combination of isobutoxy and 2-methoxyethyl groups. Below is a comparative analysis with analogs from the evidence:

Table 1: Comparison of Sulfonamide Derivatives
Compound Name / ID Substituents Molecular Weight Physical Form Purity/Yield Notable Features
Target Compound Isobutoxy, 2-methoxyethylpiperidinylmethyl Not reported Not reported Not reported High lipophilicity due to branched alkoxy; flexible piperidine moiety
Compound 15 () 3-Chlorobenzenesulfonamide, dihydrobenzofuran-ethylpiperidinylmethyl 479.03 Colorless oil 83% Chloro substituent enhances electronegativity; oil form suggests low crystallinity
Compound 16 () 5-Chloro-2-fluorobenzenesulfonamide, dihydrobenzofuran-ethylpiperidinylmethyl 497.02 Colorless oil 67% Fluorine increases metabolic stability; lower yield due to steric hindrance
Compound 17 () 5-Chloro-2-methoxybenzenesulfonamide, dihydrobenzofuran-ethylpiperidinylmethyl 509.06 Yellow solid 76% Methoxy group improves solubility; solid form indicates higher crystallinity
Goxalapladib () Trifluoromethyl biphenyl, 2-methoxyethylpiperidinyl, naphthyridine 718.80 Not reported Not reported Complex structure with dual α2A/5-HT7 receptor antagonism; used in atherosclerosis
Compounds 6d–6l () Benzhydrylpiperazinyl, fluorophenyl groups ~500–600 Solids (132–230°C) Variable High melting points due to aromatic stacking; fluorinated variants enhance bioavailability

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : The target compound’s isobutoxy group likely increases logP compared to methoxy (Compound 17) or chloro (Compound 15) substituents. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Crystallinity : Compounds with planar aromatic groups (e.g., benzhydryl in ) exhibit higher melting points and solid forms, whereas flexible chains (e.g., 2-methoxyethyl in the target) favor liquid or oily states .
  • Synthetic Yield : Bulky substituents (e.g., naphthalene in Compound 18, ) often reduce yields due to steric hindrance, whereas smaller groups (e.g., methoxy) improve reaction efficiency .

Functional Group Influence on Bioactivity

  • Piperidine Moieties : The 2-methoxyethylpiperidine group in the target compound and Goxalapladib () may facilitate interactions with amine-binding receptors or enzymes, such as GPCRs .
  • Halogen vs. Alkoxy : Chloro/fluoro groups (Compounds 15–17) enhance electronic effects for enzyme inhibition, while alkoxy groups (target, Compound 17) improve solubility for oral bioavailability .

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